molecular formula C4H9NS B13938926 Thiazolidine, 3-methyl- CAS No. 52288-89-8

Thiazolidine, 3-methyl-

Cat. No.: B13938926
CAS No.: 52288-89-8
M. Wt: 103.19 g/mol
InChI Key: DGYVIUKQSWPZCL-UHFFFAOYSA-N
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Description

Thiazolidine, 3-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazolidine, 3-methyl- can be synthesized through the condensation reaction between 1,2-aminothiols and aldehydes. This reaction is typically carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . Another approach involves the use of multicomponent reactions, click chemistry, and green chemistry techniques to improve selectivity, purity, and yield .

Industrial Production Methods: Industrial production of thiazolidine, 3-methyl- often employs solvent-free, high-yielding, one-pot synthesis methods. These methods utilize catalysts such as ionic liquids to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Thiazolidine, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiazolidine, 3-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the specific biological target. For example, thiazolidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate inflammatory pathways .

Properties

CAS No.

52288-89-8

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

3-methyl-1,3-thiazolidine

InChI

InChI=1S/C4H9NS/c1-5-2-3-6-4-5/h2-4H2,1H3

InChI Key

DGYVIUKQSWPZCL-UHFFFAOYSA-N

Canonical SMILES

CN1CCSC1

Origin of Product

United States

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